1-methyl-1H-indazole-5-carbaldehyde
Overview
Description
1-Methyl-1H-indazole-5-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . It is a solid substance under normal conditions .
Synthesis Analysis
Indazole derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Physical and Chemical Properties Analysis
This compound is a solid substance under normal conditions . It has a molecular weight of 160.18 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : 1H-Indazole-3-carbaldehyde, a related compound, is synthesized via ring opening of indole in acid condition, followed by diazotization and cyclization. This method is noted for its simplicity, low cost, and suitability for industrial production (Gong Ping, 2012).
- Structural Analysis : Structural and spectroscopic analysis of 1H-indazole-3-carbaldehyde provides insights into its molecular interactions and stability. This includes hydrogen bonding and π•••π interactions that are critical for its crystal structure (B. Morzyk-Ociepa et al., 2021).
Chemical Properties and Reactions
- Reactivity in Chemical Synthesis : 1H-indazole derivatives show potential in forming fused polycyclic structures with interesting properties like fluorescence. They're used in asymmetric aminocatalyzed aza-Michael additions to unsaturated aldehydes (M. Giardinetti et al., 2016).
- Photochemical Behavior : The photochemistry of indazoles, including 1H and 2H variants, involves protonation and irradiation leading to the formation of aromatic nitrenium ions. This process is influenced by substituents and can result in different aromatic aldehydes and acetophenones (E. Georgarakis et al., 1979).
Potential Biomedical Applications
- Antimicrobial Potential : Derivatives of 1H-indazole, like those involving triazole-4-carbaldehydes, demonstrate moderate to good antimicrobial activities, making them candidates for drug development (M. K. Swamy et al., 2019).
- Exploring Biological Activities : The synthesis of various derivatives, like those from 4-methyl-5-imidazole carbaldehyde, leads to compounds that could exhibit biological activities. These derivatives are important in medicinal chemistry for drug synthesis and exploration (Ersin Orhan et al., 2019).
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-5-carbaldehyde is a derivative of indazole, a heterocyclic compound. Indazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known to be stable under inert atmosphere and at temperatures between 2-8°c .
Safety and Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research will likely focus on developing methods to construct these heterocycles with better biological activities .
Properties
IUPAC Name |
1-methylindazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVDMQHGNSYFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653302 | |
Record name | 1-Methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872607-89-1 | |
Record name | 1-Methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indazole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.